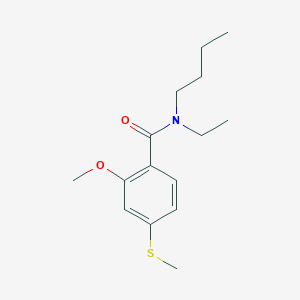
N-butyl-N-ethyl-2-methoxy-4-(methylthio)benzamide
Descripción general
Descripción
N-butyl-N-ethyl-2-methoxy-4-(methylthio)benzamide, also known as BEMT, is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields. BEMT is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of N-butyl-N-ethyl-2-methoxy-4-(methylthio)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the target cells. N-butyl-N-ethyl-2-methoxy-4-(methylthio)benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-butyl-N-ethyl-2-methoxy-4-(methylthio)benzamide has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in signal transduction pathways in the cell. The inhibition of these enzymes and proteins by N-butyl-N-ethyl-2-methoxy-4-(methylthio)benzamide leads to the disruption of cellular processes and ultimately results in cell death.
Biochemical and physiological effects:
N-butyl-N-ethyl-2-methoxy-4-(methylthio)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-butyl-N-ethyl-2-methoxy-4-(methylthio)benzamide induces apoptosis, a process of programmed cell death. N-butyl-N-ethyl-2-methoxy-4-(methylthio)benzamide also inhibits angiogenesis, the formation of new blood vessels that are essential for tumor growth. In bacteria and fungi, N-butyl-N-ethyl-2-methoxy-4-(methylthio)benzamide disrupts cell membrane integrity and inhibits cell wall synthesis, leading to cell death. In plants, N-butyl-N-ethyl-2-methoxy-4-(methylthio)benzamide enhances root growth and nutrient uptake, leading to improved crop yield and quality.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-N-ethyl-2-methoxy-4-(methylthio)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also a relatively inexpensive reagent that can be used in large quantities. However, N-butyl-N-ethyl-2-methoxy-4-(methylthio)benzamide has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. It is also a relatively new compound that has not been extensively studied in vivo, which limits its potential applications in medicine and agriculture.
Direcciones Futuras
There are several future directions for the research on N-butyl-N-ethyl-2-methoxy-4-(methylthio)benzamide. In medicine, N-butyl-N-ethyl-2-methoxy-4-(methylthio)benzamide could be further studied for its potential applications in cancer therapy and antimicrobial therapy. In agriculture, N-butyl-N-ethyl-2-methoxy-4-(methylthio)benzamide could be further studied for its potential applications as a plant growth regulator and pesticide. In material science, N-butyl-N-ethyl-2-methoxy-4-(methylthio)benzamide could be further studied for its potential applications in the synthesis of novel materials with unique properties. Overall, N-butyl-N-ethyl-2-methoxy-4-(methylthio)benzamide is a promising compound that has the potential to make significant contributions to various fields of research.
Aplicaciones Científicas De Investigación
N-butyl-N-ethyl-2-methoxy-4-(methylthio)benzamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-butyl-N-ethyl-2-methoxy-4-(methylthio)benzamide has been shown to have anticancer and antimicrobial properties. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. N-butyl-N-ethyl-2-methoxy-4-(methylthio)benzamide has also been shown to have antibacterial and antifungal activity against various pathogens. In agriculture, N-butyl-N-ethyl-2-methoxy-4-(methylthio)benzamide has been used as a plant growth regulator to enhance crop yield and quality. In material science, N-butyl-N-ethyl-2-methoxy-4-(methylthio)benzamide has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
N-butyl-N-ethyl-2-methoxy-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-5-7-10-16(6-2)15(17)13-9-8-12(19-4)11-14(13)18-3/h8-9,11H,5-7,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZMRNXQLGTVPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C1=C(C=C(C=C1)SC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



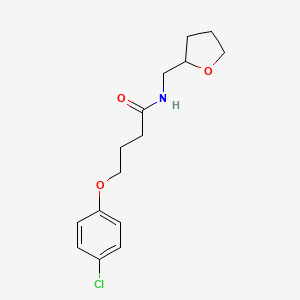

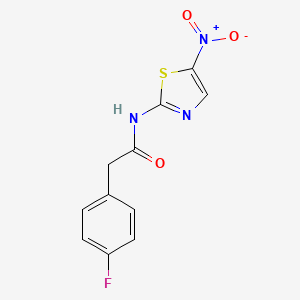

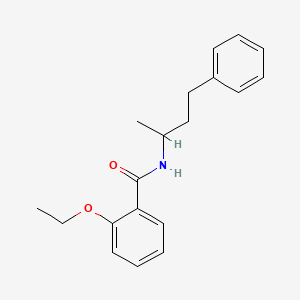
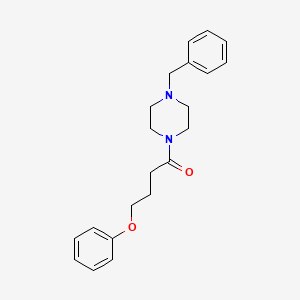
![4-{5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3977592.png)
![N-benzyl-5-[4-(3-bromobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3977597.png)
![N-(2-nitrophenyl)-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3977605.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B3977626.png)
![2-({[2-hydroxy-3-(4-methylphenoxy)propyl]amino}carbonyl)benzoic acid](/img/structure/B3977630.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3977631.png)
![1-[2-(4-bromophenoxy)ethyl]-3-propyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3977648.png)
![4-(2-methoxypyridin-3-yl)thieno[2,3-d]pyrimidine](/img/structure/B3977655.png)